molecular formula C7H5FO3 B2889475 5-Fluoro-2,4-dihydroxybenzaldehyde CAS No. 1251950-91-0

5-Fluoro-2,4-dihydroxybenzaldehyde

Cat. No.: B2889475
CAS No.: 1251950-91-0
M. Wt: 156.112
InChI Key: YZJUKXLHKFKYPN-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5FO3 and a molecular weight of 156.11 g/mol . It is a derivative of benzaldehyde, characterized by the presence of fluorine and hydroxyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dihydroxybenzaldehyde typically involves the fluorination of 2,4-dihydroxybenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2,4-dihydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its reactivity and binding affinity to these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2,4-dihydroxybenzaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

5-fluoro-2,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJUKXLHKFKYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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